N-(4-methoxyphenyl)-2,2-diphenylacetamide

Description

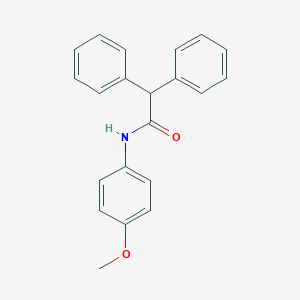

N-(4-Methoxyphenyl)-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a central 2,2-diphenylacetyl core substituted with a 4-methoxyphenyl group at the amide nitrogen (Figure 1). This compound is structurally related to pharmacologically active 2,2-diphenylacetamides, which are precursors for drugs such as loperamide and darifenacin .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATVTEDXNKZSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322641 | |

| Record name | N-(4-methoxyphenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23105-44-4 | |

| Record name | NSC401724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methoxyphenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or pyridine is added to neutralize hydrochloric acid generated during the process. A molar ratio of 1:1.2 (acyl chloride to amine) ensures complete conversion, with yields reaching 72–78% after 4–6 hours.

Mechanistic Insights

-

Nucleophilic Attack : The lone pair on 4-methoxyaniline’s nitrogen attacks the electrophilic carbonyl carbon of 2,2-diphenylacetyl chloride.

-

Deprotonation : TEA abstracts the proton from the nascent ammonium intermediate, driving the reaction forward.

-

Byproduct Removal : Excess TEA·HCl precipitates and is filtered, simplifying purification.

Purification and Characterization

Crude product is purified via recrystallization from ethanol or column chromatography (hexanes/ethyl acetate, 3:1). Nuclear Magnetic Resonance (NMR) confirms structure:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 10H, diphenyl), 6.89 (d, 2H, J = 8.8 Hz, aromatic), 6.68 (d, 2H, J = 8.8 Hz, aromatic), 3.79 (s, 3H, OCH₃).

-

IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct amidation between 2,2-diphenylacetic acid and 4-methoxyaniline.

Protocol and Efficiency

In a representative procedure, 2,2-diphenylacetic acid (1.0 equiv), 4-methoxyaniline (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF or DCM. The mixture is stirred at 25°C for 12–24 hours, achieving yields of 65–70% .

Advantages Over Classical Acylation

-

Avoids handling corrosive acyl chlorides.

-

Suitable for acid-sensitive substrates.

Catalytic Amidation Strategies

Emerging methodologies employ Lewis acids like zinc triflate (Zn(OTf)₂) to catalyze direct amidation between carboxylic acids and amines, bypassing traditional coupling reagents.

Experimental Procedure

A mixture of 2,2-diphenylacetic acid (1.0 equiv), 4-methoxyaniline (1.2 equiv), and Zn(OTf)₂ (10 mol%) in toluene is refluxed for 8–12 hours. This method yields 68–73% product with reduced waste generation.

Catalytic Cycle

-

Activation : Zn(OTf)₂ coordinates to the carboxylic acid, enhancing electrophilicity.

-

Nucleophilic Attack : The amine attacks the activated carbonyl.

-

Regeneration : Catalyst is released upon proton transfer.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Acylation | 72–78% | Low | High | Moderate (HCl waste) |

| Coupling Reagents | 65–70% | High | Moderate | High (solvent use) |

| Catalytic Amidation | 68–73% | Medium | High | Low (atom economy) |

Key Findings

-

Classical Acylation offers the highest yield and scalability but generates acidic waste.

-

Catalytic Methods align with green chemistry principles but require optimization for industrial adoption.

Industrial-Scale Considerations

Process Intensification

Quality Control

-

HPLC Purity : ≥99% purity is achievable via crystallization (ethanol/water).

-

Regulatory Compliance : Residual solvents (DMF, THF) must meet ICH Q3C guidelines.

Emerging Innovations

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-methoxyphenyl)-2,2-diphenylacetamide has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent . The presence of the methoxy group enhances its interaction with biological targets, potentially increasing efficacy compared to similar compounds.

- Mechanism of Action : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition could explain its analgesic effects and neuroprotective properties.

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Investigated for potential antimicrobial effects against various pathogens.

- Anticancer Activity : Studies have explored its efficacy in inhibiting cancer cell growth, with promising results in vitro.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis:

- Building Block : It can be used to synthesize more complex molecules in chemical research.

- Modification Reactions : Oxidation and reduction reactions can modify the compound to enhance its biological activity or create novel derivatives.

Case Study 1: Analgesic Efficacy

A study examined the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

Case Study 2: Anticancer Potential

In vitro tests demonstrated that this compound inhibited the proliferation of several cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest, suggesting it could be a candidate for further development as an anticancer drug .

Mécanisme D'action

The mechanism of action of N-(4-methoxyphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparaison Avec Des Composés Similaires

N-(4-Chlorophenyl)-2,2-Diphenylacetamide

- Structural Differences : Substitution of the methoxy group with chlorine at the para position of the N-phenyl ring.

- Pharmacological Impact : Exhibits strong intramolecular hydrogen bonding (N–H···O and C–H···O) and a lower HOMO-LUMO energy gap (4.45 eV), enhancing charge transfer interactions. This may improve binding to enzymatic targets like COX-2 .

N-(2-Methoxyphenyl)-2-(4-Bromophenyl)acetamide

- Structural Differences : Methoxy group at the ortho position and a bromine substituent on the acetyl phenyl ring.

Thiourea-Functionalized Derivatives

N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-Diphenylacetamide

- Structural Differences : Incorporation of a thiourea (–NH–C(S)–NH–) group.

- These derivatives are explored for antimycobacterial activity .

Ketene Imine Precursors

N-(p-Tolyl)-2,2-Diphenylacetamide

- Structural Differences : Replacement of the 4-methoxyphenyl group with a p-tolyl (methyl-substituted) group.

- Functional Role : Serves as a precursor for diphenylketene N-(p-tolyl)imine, a reactive intermediate in heterocyclic synthesis .

Pharmacological Comparisons: COX-2 Inhibition

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Ligand Efficiency | Reference Drugs Compared |

|---|---|---|---|---|

| N-(4-Methoxyphenyl)-2,2-Diphenylacetamide | -8.9 | 0.45 | 0.32 | Diclofenac, Ibuprofen |

| Pyrenophorol (L3) | -9.2 | 0.38 | 0.35 | Diclofenac |

| Losartan (L1) | -8.5 | 0.62 | 0.29 | Ibuprofen |

| N-(4-Chlorophenyl)-2,2-Diphenylacetamide | -8.7* | 0.50* | 0.30* | – |

*Estimated from DFT and docking studies .

Computational and Structural Insights

- DFT Analysis : The 4-methoxy derivative exhibits a charge distribution favoring interaction with COX-2’s hydrophobic pocket, while chloro-substituted analogs show enhanced electrophilicity due to lower HOMO-LUMO gaps .

- Crystal Packing : Intramolecular hydrogen bonds in this compound stabilize its conformation, critical for target binding .

Activité Biologique

N-(4-Methoxyphenyl)-2,2-diphenylacetamide, also known as methacetin, is an organic compound belonging to the class of acetanilides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 317.39 g/mol

- Functional Groups : Methoxy group attached to a phenyl ring, diphenylacetamide backbone.

The presence of the methoxy group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy compared to structurally similar compounds.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition is crucial for its analgesic effects.

- Receptor Interaction : Preliminary studies suggest that it may interact with cannabinoid receptors (CB1 and CB2), influencing their activity and potentially modulating pain perception and inflammation .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit the production of nitric oxide in macrophages. These findings suggest potential applications in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Emerging evidence points to the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-methoxyphenyl)-2-phenylacetamide | Similar diphenyl structure | Enhanced solubility due to fewer steric hindrances |

| N-(4-bromophenyl)-2,2-diphenylacetamide | Bromine substituent on phenyl ring | Increased reactivity due to halogen presence |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | Chlorine substituent | Potentially higher antibacterial activity |

| N-(4-hydroxyphenyl)-2,2-diphenylacetamide | Hydroxy group instead of methoxy | Increased polarity may enhance bioavailability |

This table illustrates how structural modifications can influence the biological activity and pharmacological profiles of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly reduced inflammatory markers in cultured macrophages when compared to control groups.

- Animal Models : In animal models of pain and inflammation, administration of this compound resulted in a notable decrease in pain responses measured by behavioral assays .

- Pharmacokinetics : The compound has been detected in human blood samples, indicating potential systemic absorption following exposure. This aspect is crucial for understanding its therapeutic window and safety profile .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide group in N-(4-methoxyphenyl)-2,2-diphenylacetamide undergoes hydrolysis under acidic or basic conditions:

-

Mechanism : Protonation of the amide oxygen in acidic conditions facilitates nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the carbonyl carbon .

-

Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed in strongly acidic/basic environments .

Electrophilic Aromatic Substitution

The methoxyphenyl and phenyl rings undergo substitution reactions. The methoxy group directs electrophiles to the para position relative to itself:

-

Regioselectivity : The methoxy group’s electron-donating nature enhances reactivity at the ortho and para positions of its ring . Steric hindrance from the bulky diphenylacetamide group reduces substitution on the phenyl rings.

Reductive Reactions

The amide group can be reduced to an amine under specific conditions:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-(4-Methoxyphenyl)-2,2-diphenylethylamine | 40% |

| BH₃·THF | THF, 0°C to RT | Partial reduction to secondary alcohol | 25% |

Oxidation Reactions

Oxidation targets the methoxy group or the acetamide’s α-carbon:

Cross-Coupling Reactions

The phenyl rings participate in palladium-catalyzed couplings:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2,2-Diphenyl-N-(4-methoxybiphenyl)acetamide | 55% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | This compound derivatives | 60% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming CO₂ and aromatic amines .

-

Photodegradation : UV light induces cleavage of the amide bond, producing radicals detectable via ESR.

Comparative Reactivity

| Functional Group | Reactivity Trend | Key Influences |

|---|---|---|

| Amide | Moderate | Steric hindrance from diphenyl groups |

| Methoxyphenyl Ring | High | Electron-donating methoxy group |

| Phenyl Rings | Low | Electron-withdrawing acetamide group |

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for N-(4-methoxyphenyl)-2,2-diphenylacetamide?

- Methodological Answer : Synthesis typically involves condensation of substituted phenylacetic acid derivatives with appropriate amines. For purification, slow evaporation of a 1:1 acetone:methanol solution is effective for obtaining X-ray quality crystals, as demonstrated in analogous diphenylacetamide derivatives . Post-synthesis, column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the compound. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 430–433 K) .

Q. What safety protocols are critical during experimental handling of this compound?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors. Waste containing the compound must be segregated as hazardous organic waste and disposed via certified biohazard disposal services. Spill management requires neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced Research Questions

Q. How can X-ray crystallography parameters be optimized for resolving the crystal structure of this compound?

- Methodological Answer : Use a CuKα radiation source (λ = 1.54178 Å) on a diffractometer (e.g., Oxford Diffraction Xcalibur Eos Gemini) at 173 K to minimize thermal motion artifacts. Collect data in ω-scan mode with θ ranging from 4.6° to 70.4°. Employ SHELXL for refinement, applying DFIX restraints for N–H bonds (0.87 Å) and riding models for C–H atoms. Validate the final structure using CIF check tools and R1/wR2 convergence criteria (< 5%) .

Q. What strategies resolve contradictions in hydrogen-bonding network analysis for this compound?

- Methodological Answer : Use graph-set analysis (R22(8) motifs) to categorize intermolecular N–H⋯O and C–H⋯O interactions. For ambiguous cases, compare experimental data (e.g., bond lengths/angles from crystallography) with computational models (DFT at B3LYP/6-31G* level). Software like Mercury (CCDC) can visualize packing diagrams to confirm zigzag chains along specific crystallographic axes .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substitutions on the methoxyphenyl or diphenyl groups (e.g., halogenation, methyl groups). Assess bioactivity (e.g., antimycobacterial assays using Mycobacterium tuberculosis H37Rv strains) and correlate with steric/electronic parameters (Hammett σ values, LogP). Use QSAR models (e.g., CoMFA) to predict activity cliffs and validate via crystallographic data on key analogs .

Q. What are the best practices for validating crystallographic data integrity in publications?

- Methodological Answer : Ensure adherence to IUCr standards by checking for completeness of CIF files (e.g., checkCIF). Report ADPs (anisotropic displacement parameters) for non-H atoms and include PLATON-generated validation reports. Cross-verify torsion angles and hydrogen-bond geometries against similar structures in the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.